molecular formula C20H18ClNO3 B11615332 N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

Cat. No.: B11615332
M. Wt: 355.8 g/mol
InChI Key: PPJGXMPOPQAUND-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dibenzofuran moiety, and an acetamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving biphenyl derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Similar Compounds:

  • N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)ethanamide
  • N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)propionamide

Comparison: this compound is unique due to its specific acetamide group, which can influence its reactivity and biological activity compared to its ethanamide and propionamide analogs. The presence of the chlorophenyl group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide

InChI

InChI=1S/C20H18ClNO3/c21-13-5-7-14(8-6-13)22-20(23)12-24-15-9-10-19-17(11-15)16-3-1-2-4-18(16)25-19/h5-11H,1-4,12H2,(H,22,23)

InChI Key

PPJGXMPOPQAUND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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